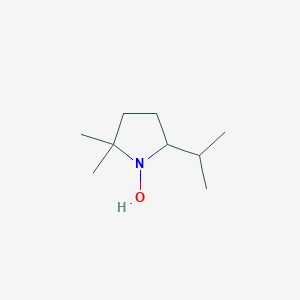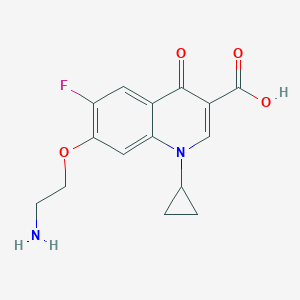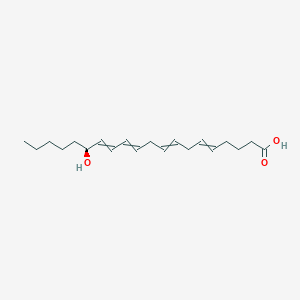
Acide (15S)-15-hydroxyicosa-5,8,11,13-tétraénoïque
Vue d'ensemble
Description
(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound plays a crucial role in various physiological and pathological processes, including inflammation, allergy, and cardiovascular functions.
Applications De Recherche Scientifique
(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.
Mécanisme D'action
Target of Action
The primary targets of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, also known as 15-HETE, are the pulmonary artery endothelial cells and smooth muscle cells . These cells play a crucial role in the pulmonary vasculature, and the disruption of their signaling pathways can lead to diseases such as Pulmonary Arterial Hypertension (PAH) .
Mode of Action
15-HETE interacts with its targets primarily through the arachidonic acid cascade . It is a metabolite of 15-Lipoxygenase (15-LO), which is upregulated in the target cells of PAH patients . 15-HETE plays a central role in the contractile machinery and initiates and propagates cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .
Biochemical Pathways
15-HETE is part of the arachidonic acid cascade, a crucial biochemical pathway in the pulmonary vasculature . Both 15-LO and 15-HETE are upregulated in PAH, leading to a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This environment contributes to hypoxic pulmonary hypertension, a severe and often fatal disease characterized by elevated pulmonary arterial pressure .
Pharmacokinetics
This compound is unstable and can be reduced by peroxidases to the corresponding 15-HETE .
Action Environment
The action of 15-HETE is influenced by environmental factors such as hypoxia . Persistent or intermittent hypoxia, either globally or regionally within confined areas of the lung, can exacerbate the effects of 15-HETE, leading to elevated pulmonary vascular resistance and pulmonary arterial remodeling . This remodeling is characterized largely by medial hypertrophy and hyperplasia due to enhanced vascular smooth muscle cell proliferation or attenuated apoptosis and endothelial cell over-proliferation .
Analyse Biochimique
Biochemical Properties
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid interacts with a variety of enzymes and proteins. It is a product of the 15-lipoxygenase enzyme, which is upregulated in certain cells under specific conditions . This compound plays a central role in the contractile machinery and influences cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .
Cellular Effects
The effects of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid on cells are diverse and significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the pathogenesis of pulmonary arterial hypertension, promoting a proliferative, antiapoptotic, and vasoconstrictive physiological milieu leading to hypoxic pulmonary hypertension .
Molecular Mechanism
The molecular mechanism of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, playing a central role in the initiation and propagation of cell proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in long-term cellular processes, including cell proliferation and the development of certain conditions such as pulmonary arterial hypertension .
Metabolic Pathways
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is involved in the arachidonic acid metabolic pathway, specifically the lipoxygenase pathway . It interacts with the 15-lipoxygenase enzyme, which catalyzes its formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, a family of iron-containing enzymes, catalyze the oxygenation of arachidonic acid to produce hydroperoxy derivatives, which are subsequently reduced to hydroxy derivatives. The specific conditions for this enzymatic reaction include maintaining a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid often involves biotechnological approaches using genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Types of Reactions:
Oxidation: (15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid can undergo further oxidation to form ketones or aldehydes.
Reduction: The hydroxy group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products:
Oxidation: Formation of 15-keto-icosa-5,8,11,13-tetraenoic acid.
Reduction: Formation of 15-deoxy-icosa-5,8,11,13-tetraenoic acid.
Substitution: Formation of 15-substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid
- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1
Comparison:
- (15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific hydroxylation at the 15th carbon and its tetraenoic structure, which confers distinct biological activities compared to other eicosanoids.
- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid has an additional epoxy group, which alters its reactivity and biological functions.
- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1 lacks the hydroxyl group at the 11th position, resulting in different pharmacological properties.
This detailed article provides a comprehensive overview of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390600 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83603-31-0 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


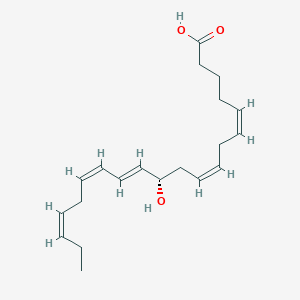
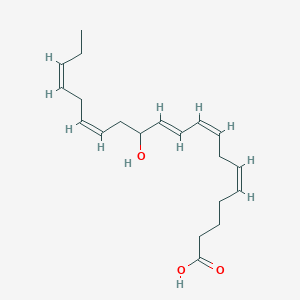

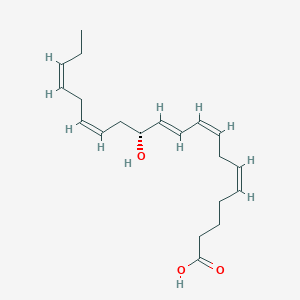
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

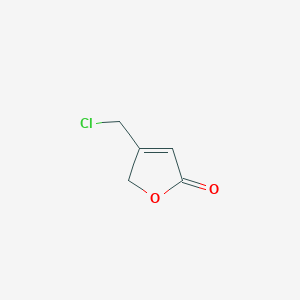
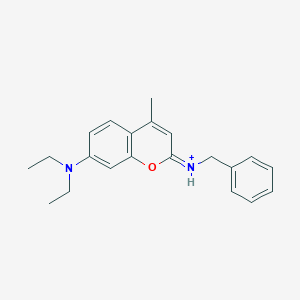
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)


